molecular formula C16H16ClNO B291899 3-chloro-N-(4-isopropylphenyl)benzamide

3-chloro-N-(4-isopropylphenyl)benzamide

Cat. No.: B291899
M. Wt: 273.75 g/mol
InChI Key: XFAVISVVUOEDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-(4-isopropylphenyl)benzamide is a benzamide derivative featuring a chlorine atom at the meta position (C3) of the benzoyl ring and a 4-isopropylphenyl group attached to the amide nitrogen. Benzamides are typically synthesized via acyl chloride intermediates, such as reactions between substituted benzoic acids and anilines mediated by thionyl chloride (SOCl₂) . The 4-isopropyl substituent introduces steric bulk and electron-donating effects, which may influence crystallization behavior and intermolecular interactions compared to other derivatives.

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

3-chloro-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16ClNO/c1-11(2)12-6-8-15(9-7-12)18-16(19)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,18,19)

InChI Key

XFAVISVVUOEDDV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Electron-Withdrawing vs. Electron-Donating Groups
  • 3-Chloro-N-(2-nitrophenyl)benzamide (): The nitro group (NO₂) at the phenyl ortho position is strongly electron-withdrawing, reducing electron density on the amide nitrogen. This contrasts with the 4-isopropyl group in the target compound, which is electron-donating. Nitro-substituted analogs exhibit planar amide moieties (r.m.s. deviation = 0.0164 Å) and form C-H···O hydrogen bonds (C10-H10···O1) and Cl···Cl interactions (3.94 Å) .
Steric Effects: Isopropyl Substitution
  • In contrast, the para-isopropyl substituent in the target compound allows for a more linear arrangement, possibly improving crystal packing.

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding
  • 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide (): Exhibits N-H···O and C-H···O hydrogen bonds, forming 1D chains. Similar interactions are expected in the target compound, though the isopropyl group may reduce directional bonding due to steric effects.
  • 3-Chloro-N-(2-fluorophenyl)benzamide (): Polymorphs (Forms IA, IB) show C-H···O and C-H···F interactions. Fluorine’s electronegativity enhances dipole-dipole interactions, whereas the isopropyl group may promote van der Waals forces.
Halogen Interactions
  • 3-Chloro-N-(2-nitrophenyl)benzamide (): Cl···Cl distances of 3.94 Å are observed, shorter than the sum of van der Waals radii (3.8–4.0 Å). The target compound’s 3-chloro group may engage in similar interactions, but the bulky isopropyl group could disrupt close contacts.

Metal Coordination Behavior

  • Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II) (): The carbamothioyl group enables S,O-coordination to nickel, forming distorted square planar geometries.

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